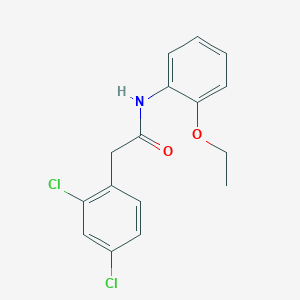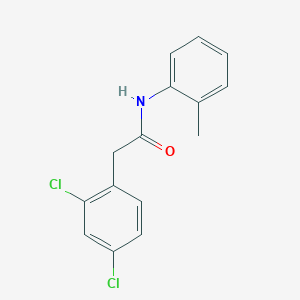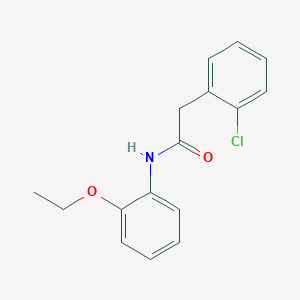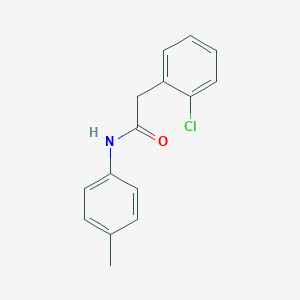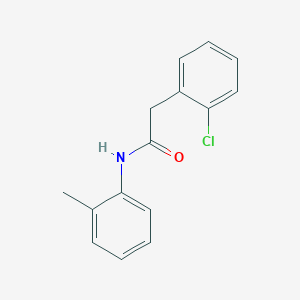
3-fluoro-N-(4-isopropylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-N-(4-isopropylphenyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of sulfonamide derivatives and has been shown to possess a wide range of biological activities.
Applications De Recherche Scientifique
3-Fluoro-N-(4-isopropylphenyl)benzenesulfonamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to possess inhibitory activity against various enzymes such as carbonic anhydrase, histone deacetylase, and tyrosine kinase. These enzymes play crucial roles in various physiological processes and are often implicated in the development of diseases such as cancer, inflammation, and neurodegenerative disorders. Therefore, 3-Fluoro-N-(4-isopropylphenyl)benzenesulfonamide has the potential to be developed into therapeutic agents for the treatment of these diseases.
Mécanisme D'action
The exact mechanism of action of 3-Fluoro-N-(4-isopropylphenyl)benzenesulfonamide is not fully understood. However, it is believed to exert its biological activity by binding to the active site of enzymes and inhibiting their activity. For example, it has been shown to bind to the zinc ion in the active site of carbonic anhydrase, thereby inhibiting its catalytic activity.
Biochemical and Physiological Effects:
3-Fluoro-N-(4-isopropylphenyl)benzenesulfonamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. However, the exact mechanisms underlying these effects are not fully understood and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-Fluoro-N-(4-isopropylphenyl)benzenesulfonamide is its high purity and stability, which makes it suitable for use in various lab experiments. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which may limit its applicability in certain experiments.
Orientations Futures
There are several future directions for the research on 3-Fluoro-N-(4-isopropylphenyl)benzenesulfonamide. One of the most promising directions is the development of this compound into therapeutic agents for the treatment of various diseases. Another direction is the investigation of the exact mechanisms underlying its biological activity, which may provide insights into the development of new drugs targeting these mechanisms. Additionally, the synthesis of novel derivatives of 3-Fluoro-N-(4-isopropylphenyl)benzenesulfonamide may lead to the discovery of compounds with improved biological activity and pharmacological properties.
Méthodes De Synthèse
The synthesis of 3-Fluoro-N-(4-isopropylphenyl)benzenesulfonamide involves the reaction of 4-isopropylaniline with 3-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The product is obtained in high yield and purity after purification by column chromatography.
Propriétés
Nom du produit |
3-fluoro-N-(4-isopropylphenyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C15H16FNO2S |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
3-fluoro-N-(4-propan-2-ylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H16FNO2S/c1-11(2)12-6-8-14(9-7-12)17-20(18,19)15-5-3-4-13(16)10-15/h3-11,17H,1-2H3 |
Clé InChI |
DPDHQHNWPFDFGN-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)F |
SMILES canonique |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



